Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a synthetic compound featuring a benzothiophene core substituted with a sulfonyl-linked piperazine moiety and an ethyl carboxylate group. The 4-acetylphenyl substituent on the piperazine ring distinguishes it from structurally analogous compounds.
Properties
IUPAC Name |
ethyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-3-30-23(27)21-22(19-6-4-5-7-20(19)31-21)32(28,29)25-14-12-24(13-15-25)18-10-8-17(9-11-18)16(2)26/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKJIULFFIHBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : C23H24N2O5S2
- Molecular Weight : 472.59 g/mol
- CAS Number : 932303-70-3
The biological activity of this compound can be attributed to its interaction with various molecular targets involved in critical pathways, including:
- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is particularly relevant in prostate cancer treatment, where it has shown promising results in overcoming drug resistance mechanisms associated with P-glycoprotein (P-gp) .
- Antimicrobial Properties : Benzothiophene derivatives have demonstrated significant antibacterial and antifungal activities. The sulfonamide moiety in the structure may enhance its interaction with bacterial enzymes, contributing to its antimicrobial efficacy .
Biological Activity Data
| Activity Type | Cell Line/Pathogen | Effect | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | GI50 = 17.9 nM | |
| Anticancer | PC3 (Prostate Cancer) | Induces apoptosis | |
| Antimicrobial | Gram-positive bacteria | Moderate activity |
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of this compound against various lung cancer cell lines. The compound exhibited potent growth inhibition with GI50 values ranging from 17.9 to 52.3 nM across different cell lines, indicating its potential as an anticancer agent .
Case Study 2: Overcoming Drug Resistance
In prostate cancer models, the compound was tested for its ability to overcome docetaxel resistance. Results indicated that it maintained cytotoxicity in docetaxel-resistant PC3 cells, suggesting a unique mechanism that bypasses traditional resistance pathways .
Pharmacological Implications
The structural versatility of benzothiophene derivatives allows for modifications that can enhance their pharmacological profiles. This compound represents a promising scaffold for developing new therapeutic agents targeting cancer and infectious diseases.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
-
Anticancer Activity :
- Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has been studied for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent .
- Mechanistic studies indicate that the compound may interact with specific cellular pathways involved in tumorigenesis, including tubulin polymerization inhibition, which is crucial for cancer cell division .
- Antimicrobial Properties :
- Neurological Applications :
Therapeutic Applications
The therapeutic applications of this compound are promising:
- Metabolic Disorders :
- Central Nervous System Disorders :
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes that integrate various reagents to achieve the desired chemical structure. Research has focused on optimizing these synthetic pathways to enhance yield and purity while ensuring the stability of the final product.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Acetic anhydride, piperazine | Reflux | High |
| 2 | Benzothiophene derivative | Condensation | Moderate |
| 3 | Sulfonation agents | Mild conditions | High |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Apoptosis Induction in Cancer Cells :
- Inhibition of Tubulin Polymerization :
- Antimicrobial Activity :
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Note: Molecular mass for the target compound is estimated based on structural similarity. Exact data for is inferred from analogous derivatives.
Pharmacological Implications
- Target Compound vs. and : The acetyl group in the target compound introduces a ketone functional group, which may improve binding affinity to receptors requiring polar interactions (e.g., serotonin or dopamine receptors) compared to the methyl-substituted derivatives .
- Target Compound vs. : The 3-methoxyphenyl substituent in likely enhances solubility and blood-brain barrier permeability, making it more suitable for CNS-targeted applications. The acetyl group in the target compound may offer a balance between solubility and receptor specificity.
- Target Compound vs.
- Target Compound vs. : The piperazine-sulfonyl linkage in the target compound allows for conformational flexibility, whereas the rigid sulfamoyl group in may limit binding to certain targets.
Q & A
Q. What synthetic strategies are recommended for preparing Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : Start with ethyl 1-benzothiophene-2-carboxylate derivatives. The benzothiophene core can be functionalized at the 3-position via sulfonation, as seen in analogous benzothiophene carboxylate syntheses .
Sulfonylation : Introduce the sulfonyl chloride group at the 3-position using chlorosulfonic acid, followed by coupling with 4-(4-acetylphenyl)piperazine. Piperazine derivatives are often synthesized via nucleophilic substitution or palladium-catalyzed reactions (e.g., reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates) .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) for isolation. Validate purity via HPLC (C18 column, mobile phase: methanol/buffer at pH 4.6, as in sodium acetate/sodium octanesulfonate systems) .
Q. How should researchers analytically characterize this compound to confirm structural integrity?
Methodological Answer: A combination of techniques is essential:
- HPLC : Use a C18 column with a methanol/buffer mobile phase (65:35 ratio, pH 4.6 adjusted with glacial acetic acid) to assess purity (>98%) and retention time consistency .
- NMR Spectroscopy : Confirm substituent positions via - and -NMR. Key signals include the acetyl group (δ ~2.6 ppm, singlet) and benzothiophene aromatic protons (δ 7.2–8.1 ppm). Piperazine protons typically appear as broad singlets (δ ~3.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 487.12 (calculated for CHNOS).
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?
Methodological Answer: Focus on systematic modifications and assay-driven testing:
Variation of Substituents :
- Replace the acetyl group with other electron-withdrawing/donating groups (e.g., nitro, methoxy) to evaluate electronic effects on receptor binding.
- Modify the piperazine ring with alkyl or aryl groups to probe steric and hydrophobic interactions, as seen in structurally related piperazine-sulfonamide derivatives .
Biological Assays :
- Test analogs in in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or radiometric methods.
- Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding modes, prioritizing conserved hydrogen bonds with the sulfonyl group and piperazine nitrogen .
Q. What crystallographic methods are suitable for elucidating the conformational stability of this compound?
Methodological Answer:
Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Analyze using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Conformational Analysis : Compare bond lengths (e.g., S–O bonds in sulfonyl group: ~1.43 Å) and dihedral angles (e.g., benzothiophene-piperazine plane: ~85°) to related structures, such as fluorobenzoyl-piperazinium derivatives .
Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C expected for similar sulfonamides) .
Q. How can contradictory biological activity data be resolved for this compound?
Methodological Answer:
Assay Optimization :
- Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability. For example, use sodium acetate buffer (pH 4.6) for enzymatic assays to match physiological conditions .
Data Triangulation :
- Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays).
- Perform dose-response curves (IC/EC) in triplicate to confirm reproducibility.
Meta-Analysis : Compare findings with structurally analogous compounds (e.g., benzofuran-carboxamide derivatives) to identify conserved trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
